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Compound of Interest

Compound Name: Ethyl 3-amino-3-phenylpropanoate

Cat. No.: B1296916 Get Quote

Disclaimer: Direct experimental spectroscopic data for ethyl 3-amino-3-phenylpropanoate is

not readily available in public databases. This guide presents a detailed analysis of

spectroscopic data for closely related structural analogs to provide a predictive framework for

researchers, scientists, and drug development professionals. The primary analogs used for this

analysis are ethyl 3-phenylpropanoate (lacking the C3 amino group) and 2-amino-3-

phenylpropionic acid, ethyl ester (an isomer).

Predicted Spectroscopic Data Summary
The following tables summarize the expected spectroscopic characteristics of ethyl 3-amino-3-
phenylpropanoate based on the analysis of its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data for Ethyl 3-Amino-3-Phenylpropanoate
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Chemical Shift
(δ) ppm

Multiplicity Integration
Assignment
(Predicted)

Analog Data
Source

~7.20-7.40 m 5H Aromatic (C₆H₅)

Ethyl 3-

phenylpropanoat

e[1][2]

~4.50 t 1H CH-NH₂ -

~4.10 q 2H O-CH₂-CH₃

Ethyl 3-

phenylpropanoat

e[1][2]

~2.70 d 2H CH₂-CO

Ethyl 3-

phenylpropanoat

e[1][2]

~1.50-2.00 br s 2H NH₂ -

~1.20 t 3H O-CH₂-CH₃

Ethyl 3-

phenylpropanoat

e[1][2]

Table 2: Predicted ¹³C NMR Data for Ethyl 3-Amino-3-Phenylpropanoate
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Chemical Shift (δ) ppm Assignment (Predicted) Analog Data Source

~172 C=O (Ester) Ethyl 3-phenylpropanoate[1][3]

~140 Aromatic (Quaternary C) Ethyl 3-phenylpropanoate[1][3]

~128.5 Aromatic (CH) Ethyl 3-phenylpropanoate[1][3]

~128.3 Aromatic (CH) Ethyl 3-phenylpropanoate[1][3]

~126.2 Aromatic (CH) Ethyl 3-phenylpropanoate[1][3]

~60.5 O-CH₂ Ethyl 3-phenylpropanoate[1][3]

~55 CH-NH₂ -

~40 CH₂-CO -

~14.2 CH₃ Ethyl 3-phenylpropanoate[1][3]

Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for Ethyl 3-Amino-3-Phenylpropanoate

Wavenumber (cm⁻¹)
Functional Group
Assignment (Predicted)

Analog Data Source

3300-3400 N-H Stretch (Amine)
2-Amino-3-phenylpropionic

acid, ethyl ester[4]

3000-3100 C-H Stretch (Aromatic) Ethyl 3-phenylpropanoate[5]

2850-3000 C-H Stretch (Aliphatic) Ethyl 3-phenylpropanoate[5]

~1735 C=O Stretch (Ester) Ethyl 3-phenylpropanoate[5]

1600, 1495 C=C Stretch (Aromatic) Ethyl 3-phenylpropanoate[5]

~1600 N-H Bend (Amine)
2-Amino-3-phenylpropionic

acid, ethyl ester[4]

1150-1250 C-O Stretch (Ester) Ethyl 3-phenylpropanoate[5]
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Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for Ethyl 3-Amino-3-Phenylpropanoate

m/z
Ion Assignment
(Predicted)

Analog Data Source

193 [M]⁺ (Molecular Ion) -

120 [C₆H₅CHNH₂]⁺ -

104 [C₆H₅CH=NH]⁺ -

91 [C₇H₇]⁺ (Tropylium ion) Ethyl 3-phenylpropanoate[6]

77 [C₆H₅]⁺ (Phenyl ion) Ethyl 3-phenylpropanoate[6]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a

spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in

parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a

solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing the

mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as

the ionization method. The sample is introduced into the instrument, ionized, and the resulting
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fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Sample

NMR IR MS

Data Processing

Structure Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for chemical structure elucidation using spectroscopic

methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylpropanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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